3-(3-Chloropropyl)-2,6-dichloroquinoline
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Overview
Description
3-(3-Chloropropyl)-2,6-dichloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the quinoline ring and a 3-chloropropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline typically involves the reaction of 2,6-dichloroquinoline with 3-chloropropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-2,6-dichloroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the quinoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-(3-Chloropropyl)-2,6-dichloroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-2,6-dichloroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropyl)trimethoxysilane
- 3-Chloropropionyl chloride
- 3-(3,5-Dimethylphenyl)-2-oxocyclopentanecarboxamide
Uniqueness
3-(3-Chloropropyl)-2,6-dichloroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
948294-62-0 |
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Molecular Formula |
C12H10Cl3N |
Molecular Weight |
274.6 g/mol |
IUPAC Name |
2,6-dichloro-3-(3-chloropropyl)quinoline |
InChI |
InChI=1S/C12H10Cl3N/c13-5-1-2-8-6-9-7-10(14)3-4-11(9)16-12(8)15/h3-4,6-7H,1-2,5H2 |
InChI Key |
LWVIGCQJEPHKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)CCCCl)Cl |
Origin of Product |
United States |
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